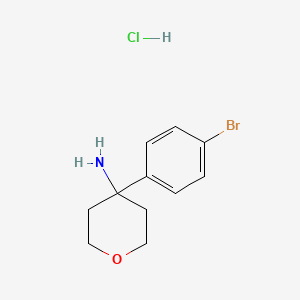
1-(1-(プロピルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)-3-((テトラヒドロフラン-2-イル)メチル)ウレア
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound. It has shown potential in various fields of research and industry due to its complex structure and reactivity. Its unique properties make it a subject of interest in medicinal chemistry and material science.
科学的研究の応用
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: : Forms part of polymeric structures with unique mechanical and thermal properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects on conditions like cancer and infectious diseases due to its unique mode of action.
Industry
Chemical Manufacturing: : Used in the synthesis of advanced materials and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves several key steps:
Starting Material Preparation: : Begin with commercially available quinoline derivatives.
Sulfonylation: : Introduce the propylsulfonyl group under controlled acidic conditions to obtain the sulfonylated intermediate.
Cyclization: : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
Tetrahydrofuran Introduction: : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
Urea Formation: : Combine the final intermediate with isocyanate to form the urea linkage.
Industrial Production Methods
While laboratory synthesis focuses on precision and purity, industrial production scales up the processes with efficient catalysts and optimized conditions to enhance yield and minimize byproducts.
化学反応の分析
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic substitutions involving the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.
Reducing Agents: : Lithium aluminum hydride in dry ether.
Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.
作用機序
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:
Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.
Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: : These share the core quinoline structure but differ in substituents, influencing their reactivity and applications.
Sulfonyl Ureas: : Differ primarily in the sulfonyl substituents and the heterocyclic components attached to the urea linkage.
Highlighting Uniqueness
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique in combining a tetrahydroquinoline with a sulfonyl urea and a tetrahydrofuran moiety, which imparts unique chemical and biological properties not typically found in similar compounds.
That's quite a fascinating compound! Anything else you'd like to dive into about it?
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B2387440.png)



![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)

![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)
